N'-(2-Chloro-6-fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-(2-Chloro-6-fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a 3-nitrophenyl group at the pyrazole C3 position and a 2-chloro-6-fluorobenzylidene moiety on the hydrazide nitrogen. This compound belongs to a class of molecules known for diverse pharmacological and material science applications, including anticancer activity and sensor development . Its structure combines electron-withdrawing (nitro, chloro, fluoro) groups, which influence electronic distribution, solubility, and intermolecular interactions.
Properties
CAS No. |
302918-31-6 |
|---|---|
Molecular Formula |
C17H11ClFN5O3 |
Molecular Weight |
387.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H11ClFN5O3/c18-13-5-2-6-14(19)12(13)9-20-23-17(25)16-8-15(21-22-16)10-3-1-4-11(7-10)24(26)27/h1-9H,(H,21,22)(H,23,25)/b20-9+ |
InChI Key |
SHGHDOHZZHIJJC-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloro-6-fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Chloro-6-fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the chloro or fluoro substituents.
Scientific Research Applications
Chemistry
In chemistry, N’-(2-Chloro-6-fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, this compound may exhibit various activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of pyrazole compounds are often explored for their pharmacological properties. This compound could be a candidate for drug development, particularly if it shows promising activity in preliminary biological assays.
Industry
Industrially, N’-(2-Chloro-6-fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(2-Chloro-6-fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Electronic Effects
- Electron-Withdrawing Groups : The target compound’s 3-nitrophenyl and 2-chloro-6-fluorobenzylidene groups create a highly electron-deficient core, favoring charge-transfer interactions in sensor applications . In contrast, the furan-based analog () introduces an electron-rich heterocycle, which may reduce reactivity but improve binding to biological targets via hydrogen bonding .
Physicochemical Properties
- Solubility : The unsubstituted benzylidene analog () likely has higher aqueous solubility than halogenated derivatives due to reduced hydrophobicity .
- Thermal Stability : Crystallographic data from SHELX-refined structures () indicate that nitro and halogen substituents improve thermal stability via dense packing and halogen bonding .
Research Findings and Data
Table: Comparative Bioactivity of Selected Analogs
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